molecular formula C15H19N3O B1635696 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde CAS No. 886360-89-0

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde

Cat. No. B1635696
CAS RN: 886360-89-0
M. Wt: 257.33 g/mol
InChI Key: DVQDZVQWEZQMSJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde is a chemical compound with the formula C₁₅H₁₉N₃O. It has a molecular weight of 257.34 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

This compound has a melting point of 143-145°C . Its molecular weight is 257.34 g/mol .

Scientific Research Applications

Synthesis and Binding Studies of DNA Minor Groove Binders

Research has highlighted the synthesis of compounds related to "1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde" for their application as DNA ligands. These compounds are designed to interact with the minor groove of DNA, potentially offering a pathway for the development of new therapeutic agents (Clark et al., 1998).

Reactivity with Active Methylene Compounds

The reactivity of indole-3-carbaldehyde derivatives with active methylene compounds has been studied, showing the potential for synthesizing a variety of heterocyclic compounds. This research provides insights into the versatility of these compounds in organic synthesis (Suzdalev & Den’kina, 2011).

Catalytic Applications in Organic Synthesis

Research into palladacycles derived from indole-based ligands, including compounds similar to "this compound," demonstrates their efficacy as catalysts in coupling reactions. These findings are significant for the development of more efficient catalytic processes in organic synthesis (Singh et al., 2017).

Green Chemistry Approaches in Condensation Reactions

The use of indole-3-carbaldehyde derivatives in condensation reactions under green chemistry conditions has been explored. This research emphasizes the importance of environmentally friendly reactions in synthesizing organic compounds, which is crucial for sustainable development (Hangarge et al., 2002).

Gold-Catalyzed Cycloisomerizations

A method for preparing 1H-indole-2-carbaldehydes and related compounds using gold(I)-catalyzed cycloisomerization has been developed. This process highlights the potential of using gold catalysts in the synthesis of complex organic molecules (Kothandaraman et al., 2011).

Safety and Hazards

1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde is classified as an irritant .

properties

IUPAC Name

1-methyl-2-(4-methylpiperazin-1-yl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-16-7-9-18(10-8-16)15-13(11-19)12-5-3-4-6-14(12)17(15)2/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDZVQWEZQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179158
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886360-89-0
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(4-methyl-1-piperazinyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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